1-Hexyl-4-phenylpiperazine is classified as a piperazine derivative. Its structure consists of a piperazine ring substituted with a hexyl group at one nitrogen atom and a phenyl group at the other. This structural configuration allows it to interact with various biological targets, making it relevant in the fields of neuropharmacology and medicinal chemistry.
The synthesis of 1-Hexyl-4-phenylpiperazine typically involves several steps, often starting from commercially available precursors. Here is a general method for its synthesis:
The molecular structure of 1-Hexyl-4-phenylpiperazine features:
1-Hexyl-4-phenylpiperazine can participate in various chemical reactions:
The mechanism of action of 1-Hexyl-4-phenylpiperazine is primarily associated with its interactions at various receptor sites in the central nervous system:
Studies indicate that derivatives of piperazines often exhibit varied affinities for different receptor subtypes, influencing their pharmacological profiles significantly.
1-Hexyl-4-phenylpiperazine has several scientific applications:
1-Hexyl-4-phenylpiperazine is systematically named as 1-hexyl-4-phenylpiperazine under International Union of Pure and Applied Chemistry (IUPAC) conventions. Its molecular formula is C₁₆H₂₆N₂, with a molecular weight of 246.39 g/mol [2]. The CAS registry number assigned to this compound is 104393-81-9 [2]. Structurally, it belongs to the N-alkyl-N-arylpiperazine subclass, featuring a piperazine core with a hexyl group (-C₆H₁₃) attached to one nitrogen atom and a phenyl group (-C₆H₅) attached to the other nitrogen atom [2]. The canonical SMILES representation is CCCCCCN1CCN(CC1)C2=CC=CC=C2
, and its InChIKey is VBSTXRUAXCTZBQ-UHFFFAOYSA-N
[2]. This architecture classifies it as a disubstituted piperazine derivative, where the hexyl chain imports lipophilicity and the phenyl ring enables π-π interactions with biological targets [2].
While a complete crystal structure of 1-hexyl-4-phenylpiperazine is not available in the provided sources, crystallographic studies of analogous piperazine derivatives offer insights. Piperazine rings typically adopt a chair conformation in the solid state, with substituents occupying equatorial or axial positions based on steric and electronic factors [9]. For example, 1-phenyl-4,4-dimethoxyphosphorinan exhibits a chair conformation with an axial phenyl group, stabilized by intramolecular interactions [9]. Molecular dynamics simulations suggest that the hexyl chain in 1-hexyl-4-phenylpiperazine exhibits significant rotational freedom, contributing to conformational flexibility . This flexibility allows adaptation to diverse biological environments, such as enzyme active sites or receptor pockets. Key bond parameters inferred from related structures include:
Table 1: Key Structural Parameters from Analogous Piperazine Crystals
Parameter | Value | Source Compound |
---|---|---|
Piperazine Conformation | Chair | 1-Phenyl-4,4-dimethoxyphosphorinan |
C-N Bond Length | 1.47 Å | Adamantanyl-piperidine complex |
N-C-C Bond Angle | 109.5° | Adamantanyl-piperidine complex |
Torsion Angle | 55–60° | N-(Adamantan-1-yl)piperidine |
1-Hexyl-4-phenylpiperazine is typically isolated as a colorless to pale yellow liquid or low-melting solid (melting point range: 50–70°C) [2]. Its solubility profile is dominated by high lipophilicity due to the hexyl chain:
Table 2: Summary of Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 246.39 g/mol |
Physical State | Colorless to pale yellow solid/liquid |
Melting Point | 50–70°C |
Water Solubility | <0.1 mg/mL |
logP (Octanol/Water) | 4.2–4.5 |
Stability Notes | Air-sensitive; forms stable salts with acids |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR data (reported in CDCl₃) provide definitive assignment of molecular structure [2]:
Infrared (IR) SpectroscopyKey absorption bands (ATR-FTIR) correlate with functional groups [2]:
Ultraviolet-Visible (UV-Vis) SpectroscopyThe UV spectrum (in ethanol) shows absorption maxima at 257 nm (ε = 1900 L·mol⁻¹·cm⁻¹) and 210 nm (ε = 5200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions of the phenyl ring and n→π* transitions of the piperazine nitrogen lone pairs [5].
Mass SpectrometryElectron ionization mass spectrometry (EI-MS) exhibits characteristic fragmentation [2]:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3